2-氨基-N-(2-羟乙基)乙酰胺盐酸盐

描述

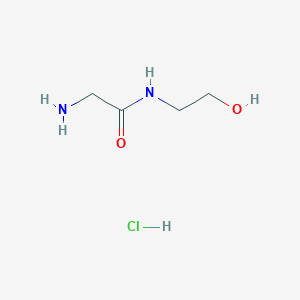

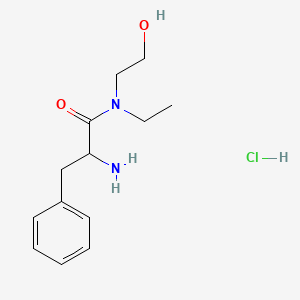

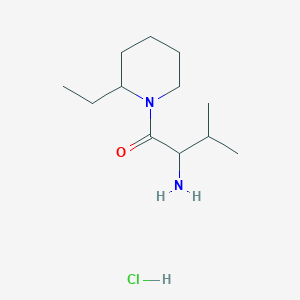

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is a compound with the molecular formula C4H10N2O2 . The hydrochloride salt is used as a peripheral vasoconstrictor in the treatment of certain hypotensive states .

Synthesis Analysis

The synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride involves reducing the carbonyl group selectively .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride include the reduction of the carbonyl group . It also involves precipitation observed immediately after the addition of hexamine .Physical And Chemical Properties Analysis

The compound has a melting point of 106-108 °C and a predicted boiling point of 386.2±27.0 °C. Its density is predicted to be 1.161±0.06 g/cm3, and it has a pKa of 14.34±0.46 .科学研究应用

Chemical Synthesis and Kinetic Studies

One of the primary applications of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride and its derivatives is in chemical synthesis. For instance, N-(2-Hydroxyphenyl)acetamide, a structurally related compound, is utilized as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide involves the use of immobilized lipase, showcasing a kinetically controlled synthesis with vinyl acetate as the activated acyl donor. This highlights the compound's role in facilitating specific chemical reactions and its importance in drug synthesis processes (Magadum & Yadav, 2018).

Metabolism and Toxicology Studies

Compounds related to 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are also significant in studying metabolism and toxicology. For instance, the metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes has been explored. These studies are crucial in understanding the biotransformation and potential toxicological effects of such compounds, providing valuable insights into human health and safety considerations (Coleman et al., 2000).

Environmental Chemistry and Monitoring

Derivatives of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are involved in studies related to environmental chemistry. For example, the reaction of the drug atenolol with hypochlorite under wastewater disinfection conditions has been investigated, leading to the production of chlorinated products with phytotoxic activity. Such studies are pertinent in assessing the environmental impact and degradation products of pharmaceuticals and other chemical compounds (DellaGreca et al., 2009).

Molecular Design and Biological Studies

The compound and its derivatives have applications in molecular design and biological studies. For instance, a novel series of potent and selective kappa-opioid agonists were synthesized, highlighting the compound's utility in designing molecules with specific biological activities. These findings are fundamental in drug development and understanding receptor-ligand interactions (Barlow et al., 1991).

Analytical Chemistry

The compound's derivatives are used in developing analytical methods. For example, a new molecular probe for trace measurement of carbonyl compounds in water samples has been reported. Such analytical applications are crucial for monitoring and detecting trace levels of environmental pollutants or other significant substances (Houdier et al., 2000).

安全和危害

未来方向

属性

IUPAC Name |

2-amino-N-(2-hydroxyethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-3-4(8)6-1-2-7;/h7H,1-3,5H2,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCBVFDGXODMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)

![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)